molecular formula C9H5FN2O2S B1444220 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1495844-95-5

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1444220
CAS No.: 1495844-95-5
M. Wt: 224.21 g/mol
InChI Key: YMTLZROHKLQEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound features a 1,2,3-thiadiazole core ring system substituted with a 3-fluorophenyl group and a carboxylic acid functionality. The carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives, such as amides, esters, and hydrazides, for structure-activity relationship (SAR) studies . The 1,2,3-thiadiazole scaffold is recognized in medicinal chemistry as a privileged structure due to its potential for diverse biological activity. Scientific literature indicates that derivatives of 1,2,3-thiadiazole-5-carboxylic acid have been explored as key scaffolds in the design of novel antimicrobial agents, showing promising activity against Gram-positive bacteria . Furthermore, this heterocyclic system has been incorporated into the structure of investigational antitumor agents, where it functions as a critical pharmacophore in potent c-Met kinase inhibitors . The incorporation of the 3-fluorophenyl group can fine-tune the molecule's lipophilicity and electronic characteristics, potentially influencing its bioavailability and interaction with biological targets. This compound is intended for use as a building block in drug discovery, agrochemical research, and material science. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLZROHKLQEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Substituted Carboxylic Acids or Derivatives

One common approach involves the reaction of thiosemicarbazide with appropriately substituted carboxylic acids or their derivatives (such as acid chlorides) under dehydrating conditions to form the 1,2,3-thiadiazole ring.

  • Phosphorus Pentachloride Mediated Cyclization :
    A patented method describes the solid-phase reaction of thiosemicarbazide, a substituted carboxylic acid, and phosphorus pentachloride at room temperature. The grinding of these reagents yields a crude 2-amino-5-substituted-1,3,4-thiadiazole intermediate, which upon alkaline treatment and recrystallization gives the desired thiadiazole with high yield (>91%). This method is noted for mild conditions, simplicity, and low toxicity of reagents.

  • Cyclization with Carbon Disulfide and Potassium Hydroxide :
    Another preparative route involves treatment of thiosemicarbazide with carbon disulfide and potassium hydroxide to form potassium thiosemicarbazide-4-dithiocarboxylate salt. Heating this salt (~140 °C) induces cyclization to the thiadiazole ring system. This method, while primarily used for 2-amino-5-mercapto-1,3,4-thiadiazole, can be adapted for fluorophenyl-substituted derivatives by starting with suitable substituted thiosemicarbazides.

Esterification and Hydrolysis Sequence

A multi-step synthetic sequence can be employed to prepare the carboxylic acid derivative starting from ester intermediates:

  • Formation of Thiadiazole-5-carboxylic Acid Ethyl Ester :
    Starting from an amide intermediate, condensation with chlorothioformyl chloride in toluene at elevated temperature (100 °C) yields oxathiazolone intermediates. Subsequent treatment with ethyl cyanoformate in a non-polar solvent like n-dodecane affords the ethyl ester of 1,2,4-thiadiazole-5-carboxylic acid.

  • Hydrolysis to Carboxylic Acid :
    The ester intermediate is then hydrolyzed smoothly under mild conditions using aqueous lithium hydroxide in methanol at room temperature to yield the free 1,2,4-thiadiazole-5-carboxylic acid.

While this example is for 1,2,4-thiadiazole, analogous strategies can be applied to 1,2,3-thiadiazole systems, adapting reagents and conditions accordingly.

Fluorinated phenyl-substituted thiadiazoles have been synthesized by refluxing phenyl-substituted precursors with hydrazine hydrate in ethanol, promoting ring closure and introduction of hydrazino groups, which can be further transformed into carboxylic acid derivatives. This method typically requires:

  • Refluxing the substituted precursor (e.g., 4-(3-fluorophenyl)thiosemicarbazide) with hydrazine hydrate for extended periods (e.g., 8 hours).
  • Isolation of the thiadiazole intermediate as crystalline solids.
  • Subsequent functional group modifications to install the carboxylic acid.

Summary of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Solid-phase cyclization Thiosemicarbazide + 3-fluorobenzoic acid + PCl5, grinding at RT 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole (crude) >91% yield, mild conditions
2 Alkaline treatment and recrystallization Alkaline solution to pH 8-8.2, filtration, drying Purified substituted thiadiazole Efficient purification
3 Condensation and ester formation Amide intermediate + chlorothioformyl chloride, 100 °C, then ethyl cyanoformate in n-dodecane 1,2,4-thiadiazole-5-carboxylic acid ethyl ester Moderate to good yields
4 Hydrolysis Aqueous LiOH + MeOH, room temperature 1,2,4-thiadiazole-5-carboxylic acid Smooth conversion
5 Reflux with hydrazine hydrate Substituted precursor + hydrazine hydrate, ethanol, reflux 8 h Fluorophenyl-substituted thiadiazole intermediate 65-70% yield reported

Research Findings and Observations

  • The phosphorus pentachloride solid-phase method offers a highly efficient, low-toxicity, and scalable route to substituted thiadiazoles, including fluorophenyl derivatives.
  • Hydrolysis of ester intermediates under mild aqueous basic conditions provides a convenient way to obtain the free carboxylic acid without harsh conditions that might degrade the thiadiazole ring.
  • The use of hydrazine hydrate reflux is effective for introducing hydrazino functionalities that can be further elaborated to carboxylic acids, especially in fluorinated aromatic systems.
  • Cyclization via potassium salts of thiosemicarbazide derivatives under heating is a classical approach, adaptable for various substitutions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form different products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various pathogens.

Case Study : In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis . This suggests that modifications to the thiadiazole structure can enhance bioactivity, making it a candidate for developing new antimicrobial agents.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
Compound 151.95 - 15.623.91 - 62.5Strong
NitrofurantoinVariesVariesReference

Pharmaceutical Development

The compound's structure allows for modifications that can lead to new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study : A series of hydrazide-hydrazone derivatives derived from thiadiazoles were synthesized and evaluated for their antibacterial activity. The most active derivative exhibited enhanced potency compared to traditional antibiotics, indicating the potential for developing effective treatments against resistant bacterial strains .

Material Science

Thiadiazole derivatives are also being explored for their applications in material science, particularly in creating organic semiconductors and photovoltaic materials due to their electronic properties.

Research Findings : The electronic structure of thiadiazole compounds allows them to be used in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to form stable films makes them suitable for coating applications in electronics .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituted Phenyl-Thiadiazole Derivatives

4-(4-Fluorophenyl)-1,2,3-Thiadiazole-5-Carboxylic Acid (CAS: 1511498-17-1)
  • Structural Difference : Fluorine is positioned at the para site of the phenyl ring instead of meta.
  • This compound is listed as discontinued (), suggesting challenges in synthesis, stability, or efficacy relative to other analogs .
4-(2-Methylphenyl)-1,2,3-Thiadiazole-5-Carboxylic Acid
  • Structural Difference : A methyl group replaces fluorine at the ortho position of the phenyl ring.
  • Implications: The methyl group is electron-donating, increasing lipophilicity (logP) compared to the electron-withdrawing fluorine.
4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid (46n in )
  • Structural Difference : Lacks a fluorine substituent on the phenyl ring.
  • Implications: Absence of fluorine reduces electronegativity and may decrease metabolic stability.

Heterocyclic Core Modifications

3-(4-Fluorophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid (CAS: 944896-51-9)
  • Structural Difference : Oxadiazole replaces thiadiazole, substituting oxygen for sulfur.
  • Implications: Reduced polarizability and weaker hydrogen-bond acceptor capacity due to the absence of sulfur.
4-Methyl-2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-Thiazole-5-Carboxylic Acid ()
  • Structural Difference : Thiazole core with a trifluoromethylphenyl group.
  • Implications :
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing acidity (pKa) of the carboxylic acid.
    • Higher molecular weight (302.27 g/mol) and lipophilicity compared to the target compound .

Substituent Variations on the Thiadiazole Ring

4-Ethyl-1,2,3-Thiadiazole-5-Carboxylic Acid (CAS: 183302-40-1)
  • Structural Difference : Ethyl group replaces the fluorophenyl moiety.
  • Physicochemical Properties :
    • Lower molecular weight (186.21 g/mol vs. ~237.22 g/mol for the target compound).
    • Higher water solubility (11,589.9 mg/L) due to reduced aromaticity .
4-(1-Methyl-1H-Pyrazol-5-yl)-1,2,3-Thiadiazole-5-Carboxylic Acid (CAS: 1172836-41-7)
  • Structural Difference : Pyrazole ring substitutes the phenyl group.
  • Implications :
    • Introduces hydrogen-bonding sites via pyrazole’s nitrogen atoms.
    • May exhibit divergent pharmacokinetic profiles due to altered π-π stacking interactions .

Biological Activity

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS No. 1495844-95-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring with a carboxylic acid group and a fluorophenyl substituent, contributing to its unique chemical behavior and biological interactions. Its molecular formula is C9H5FN2O2SC_9H_5FN_2O_2S, with a molecular weight of 224.21 g/mol.

PropertyValue
Molecular FormulaC9H5FN2O2S
Molecular Weight224.21 g/mol
Density1.521 g/cm³ (predicted)
Boiling Point380.5 °C (predicted)

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Tested Compounds : Various thiadiazole derivatives
  • Results : Significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown selective growth-inhibitory activity against several cancer cell lines.

Table: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Remarks
MDA-MB-231Low micromolarEffective against breast cancer
HeLaLow micromolarEffective against cervical cancer
KG1aLow micromolarActive against leukemia

In a study comparing various compounds, the presence of the fluorophenyl group was associated with enhanced activity against Bcl-2-expressing cancer cell lines . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could significantly enhance anticancer efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.

Additional Biological Activities

Apart from antimicrobial and anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Studies suggest potential modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Similar thiadiazole derivatives have shown promise in neuroprotection against oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with thioamide precursors. For fluorinated aryl derivatives, a multi-step approach is recommended:

Step 1 : Introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under Pd catalysis .

Step 2 : Assemble the thiadiazole ring using Lawesson’s reagent or phosphorus pentasulfide to cyclize thioamide intermediates .

Step 3 : Carboxylic acid functionalization via hydrolysis of nitrile or ester groups under acidic/basic conditions .

  • Validation : Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can solubility challenges of this compound be addressed in biological assays?

  • Methodological Answer : Low aqueous solubility is common in fluorophenyl-thiadiazole derivatives. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced Research Questions

Q. What computational tools are effective for predicting the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). The fluorophenyl group’s electron-withdrawing nature enhances π-π stacking with aromatic residues .
  • DFT Calculations : Gaussian 09 or ORCA can optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .
  • MD Simulations : GROMACS or AMBER simulate stability in lipid bilayers or protein binding pockets over nanoseconds .

Q. How can contradictory data on biological activity in literature be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity. Address this by:

Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HEK293 or HepG2) and positive controls .

Analytical Rigor : Characterize batches via 1H^1H/13C^{13}C-NMR, HRMS, and elemental analysis to confirm >95% purity .

Meta-Analysis : Compare IC50_{50} values across studies, adjusting for solvent effects and assay endpoints (e.g., fluorescence vs. radiometric detection) .

Q. What strategies optimize the compound’s selectivity for target enzymes?

  • Methodological Answer :

  • SAR Studies : Modify substituents on the thiadiazole ring (e.g., methyl, nitro) to sterically block off-target binding. Fluorine’s electronegativity fine-tunes electronic effects .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify unintended targets in complex proteomes .
  • Crystallography : Solve co-crystal structures with the target enzyme (e.g., cytochrome P450) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.